![molecular formula C52H60N14Na6O20S6 B14645788 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt CAS No. 53499-88-0](/img/structure/B14645788.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt is a complex organic compound. It is part of the aromatic azo and benzidine-based substance grouping, which includes various dyes and pigments used in different industrial applications .
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses due to its complex structure.
Industry: Utilized in the production of textiles, plastics, and other materials requiring specific coloration.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds include other aromatic azo and benzidine-based dyes, such as:
Metanil Yellow: (Benzenesulfonic acid, 3-[[4-(phenylamino)phenyl]azo]-, monosodium salt)
Orange II: (Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt)
Amaranth: (2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt) These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
CAS No. |
53499-88-0 |
|---|---|
Molecular Formula |
C52H60N14Na6O20S6 |
Molecular Weight |
1531.5 g/mol |
IUPAC Name |
hexasodium;2-[4-[(3-amino-3-oxopropyl)-[3-(diethylamino)propyl]amino]-6-[4-[2-[4-[[4-[(3-amino-3-oxopropyl)-[3-(diethylamino)propyl]amino]-6-(2,5-disulfonatophenyl)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H66N14O20S6.6Na/c1-5-63(6-2)23-9-25-65(27-21-45(53)67)51-59-47(39-31-37(87(69,70)71)17-19-41(39)89(75,76)77)57-49(61-51)55-35-15-13-33(43(29-35)91(81,82)83)11-12-34-14-16-36(30-44(34)92(84,85)86)56-50-58-48(40-32-38(88(72,73)74)18-20-42(40)90(78,79)80)60-52(62-50)66(28-22-46(54)68)26-10-24-64(7-3)8-4;;;;;;/h11-20,29-32H,5-10,21-28H2,1-4H3,(H2,53,67)(H2,54,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,55,57,59,61)(H,56,58,60,62);;;;;;/q;6*+1/p-6 |
InChI Key |
CYFXSLZIZABYNS-UHFFFAOYSA-H |
Canonical SMILES |
CCN(CC)CCCN(CCC(=O)N)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N(CCCN(CC)CC)CCC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
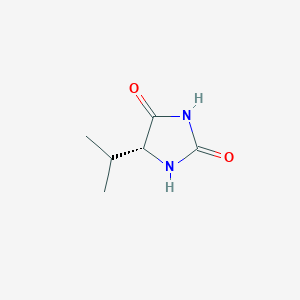
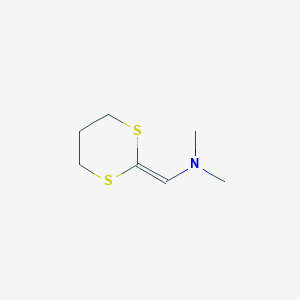
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
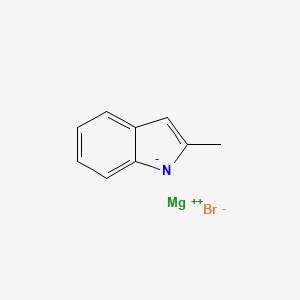
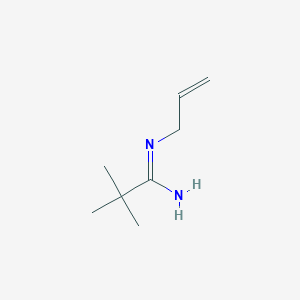
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

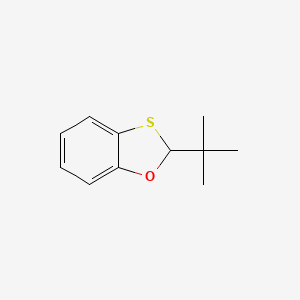
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
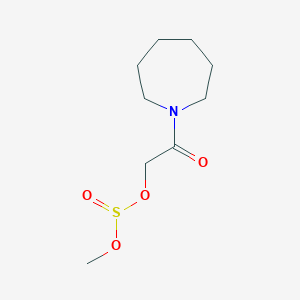

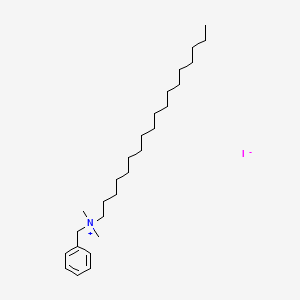
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
